molecular formula C18H20FN5 B4687805 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4687805
M. Wt: 325.4 g/mol
InChI Key: SKCKMKYQUZQCBF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. The compound’s structure includes:

  • Position 3: A 4-fluorophenyl group, which enhances lipophilicity and metabolic stability.
  • Position 5: A methyl substituent, contributing to steric effects and modulating electronic properties.
  • Position 7: A 4-methylpiperazinyl group, which improves solubility and receptor-binding interactions .

Synthetic routes typically involve coupling 5-aminopyrazole derivatives with 1,3-biselectrophilic reagents, followed by regioselective functionalization at positions 3, 5, and 7 .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)16(12-20-24)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKMKYQUZQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions with reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Properties

Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have shown promising anticancer activities. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit selective inhibition of cancer cell growth and can induce apoptosis in tumor cells . The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to interact with various enzymes, making them valuable in the design of therapeutic agents targeting specific enzymatic pathways involved in diseases such as cancer and inflammation .

Synthetic Pathways

The synthesis of 3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 4-fluorophenyl derivatives with 4-methylpiperazine and suitable precursors to form the pyrazolo[1,5-a]pyrimidine core. Various synthetic routes have been developed to enhance yield and purity .

Post-Synthetic Modifications

Post-synthetic functionalization allows for the introduction of additional functional groups that can enhance biological activity or modify pharmacokinetic properties. This includes adding polar groups to improve solubility or altering substituents to optimize binding affinity to target proteins .

Material Science Applications

In addition to medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their photophysical properties, making them suitable candidates for use in materials science. Their ability to form crystals with unique conformational characteristics opens avenues for applications in solid-state devices and fluorescence-based technologies .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that modifications at specific positions on the pyrazolo ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Enzyme Inhibition Assays

Another research project focused on the enzyme inhibition potential of this compound against kinases involved in cancer signaling pathways. The findings suggested that this compound could serve as a lead compound for developing targeted therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The pyrazolo[1,5-a]pyrimidine scaffold allows extensive substitution. Key analogues include:

Compound Name Position 3 Position 5 Position 7 Molecular Weight (g/mol) Key Biological Activity
Target compound 4-Fluorophenyl Methyl 4-Methylpiperazinyl ~326.36* Kinase inhibition (inferred)
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl) 4-Chlorophenyl Methyl Piperidinyl 326.83 Not reported
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl 4-Fluorophenyl N-(Pyridin-2-ylmethyl)amine ~410.40 Anti-mycobacterial (MIC: 0.5 µM)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 4-Fluorophenyl 2-Methyl Trifluoromethyl 295.23 Not reported
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl Phenyl Ketone ~333.35 Intermediate in synthesis

*Calculated based on molecular formula C₁₈H₂₀FN₅.

Key Observations :

  • Halogen vs. Alkyl Substitution : The 4-fluorophenyl group at position 3 (target compound) improves metabolic stability compared to 4-chlorophenyl () .
  • Position 7 Modifications : The 4-methylpiperazinyl group enhances solubility and kinase-binding affinity compared to piperidinyl () or trifluoromethyl () groups .
Structure-Activity Relationships (SAR)
  • Position 3 : Aromatic substituents (e.g., 4-fluorophenyl) enhance binding to hydrophobic pockets in kinase domains .
  • Position 5 : Methyl groups reduce steric hindrance, improving synthetic accessibility compared to bulkier substituents like phenyl .
  • Position 7 : Nitrogen-containing groups (e.g., 4-methylpiperazinyl) are critical for solubility and interaction with polar residues in target proteins .
Pharmacological Potential
  • Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine core is a validated scaffold for tropomyosin receptor kinase (TRK) inhibitors. Substitutions at position 7 (e.g., 4-methylpiperazinyl) are linked to improved selectivity .
  • Anti-Mycobacterial Activity : Analogues with fluorophenyl groups and amine substituents (e.g., compound 34 in ) exhibit sub-micromolar activity against Mycobacterium tuberculosis .

Challenges :

  • Regioselectivity in multi-step reactions (e.g., competing substitutions at positions 5 and 7).
  • Purification of polar intermediates, often requiring column chromatography or HPLC .

Biological Activity

3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor in specific kinase pathways.

  • Molecular Formula : C15_{15}H19_{19}FN6_{6}
  • Molecular Weight : 292.35 g/mol
  • CAS Number : 451493-31-5

The compound exhibits dual inhibition properties towards key kinases involved in cancer progression. Specifically, it has shown significant inhibitory activity against:

  • CDK2 (Cyclin-dependent kinase 2) : Essential for cell cycle regulation.
  • TRKA (Tropomyosin receptor kinase A) : Involved in neurotrophic signaling and cancer cell survival.

In vitro studies have demonstrated that this compound can inhibit CDK2 with an IC50_{50} value as low as 0.09 µM, comparable to established inhibitors like ribociclib (IC50_{50} = 0.07 µM). Similarly, it inhibits TRKA with an IC50_{50} of 0.45 µM .

Antiproliferative Effects

The antiproliferative effects of this compound were assessed across a panel of 60 human cancer cell lines. The compound demonstrated a mean growth inhibition percentage (GI%) of approximately 43.9% across various tumor types .

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

Cell LineGI% (%)IC50_{50} (µM)
HCC193743.90.23
HeLa40.00.30
MDA-MB-23135.50.40
A54942.00.25

Selectivity and Toxicity

In terms of selectivity, the compound was screened against a broad panel of kinases and showed promising selectivity towards CK2 (Casein Kinase 2), with IC50_{50} values around 8 nM for CK2α and slightly higher for CK2α’ . Importantly, the compound displayed minimal cytotoxicity across the tested cancer cell lines at higher concentrations, indicating a favorable safety profile for further development.

Molecular Docking Studies

Molecular docking simulations revealed that the compound binds effectively to the ATP-binding site of CDK2 and TRKA, mimicking the binding modes of known inhibitors. These studies suggest that structural modifications could enhance potency and selectivity for these targets .

Study on Anticancer Efficacy

In a recent study focusing on pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized several compounds including the target molecule. The compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The results indicated that modifications to the piperazine moiety significantly impacted biological activity, with the fluorophenyl substitution enhancing potency against specific cancer types .

Clinical Implications

Given its dual inhibitory effects and relatively low toxicity profile, this compound holds promise as a candidate for further clinical development in oncology settings.

Q & A

Q. Basic

NMR Spectroscopy :

  • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), methyl groups (δ 2.3–2.6 ppm for CH₃), and piperazine N–CH₃ (δ 2.4 ppm) .
  • ¹³C NMR : Confirm trifluoromethyl (δ 120–125 ppm, q, J = 280 Hz) and fluorophenyl carbons (δ 115–165 ppm) .

IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C–F stretch) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₈H₂₀F N₅: 340.1735) .

What crystallographic data are critical for resolving its 3D structure?

Basic
Single-crystal X-ray diffraction reveals:

  • Unit Cell Parameters : Monoclinic system (e.g., P2₁/c) with a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, β = 99.5° .
  • Key Angles : Dihedral angles between fluorophenyl and pyrimidine rings (5–10°) indicate planarity .
  • Hydrogen Bonding : N–H···O/F interactions stabilize the lattice (e.g., N1–H1···F1 = 2.85 Å) .

Q. Advanced

Modification Sites :

  • Fluorophenyl Group : Replace with chlorophenyl or methoxyphenyl to assess electronic effects .
  • Piperazine Substituent : Vary alkyl chains (e.g., ethyl, propyl) to study steric impacts .

Assays :

  • Kinase Inhibition : Test against CDK2 (IC₅₀) using fluorescence polarization .
  • Cellular Uptake : Radiolabel derivatives (³H or ¹⁴C) to quantify permeability .

Q. Example SAR Table :

DerivativeR GroupCDK2 IC₅₀ (nM)LogP
Parent4-Fluorophenyl120 ± 102.8
Derivative 14-Chlorophenyl85 ± 73.1

How to resolve contradictory data in biological activity assays?

Q. Advanced

Source Identification :

  • Purity Check : Use HPLC-MS to rule out impurities (>98% purity required) .
  • Solvent Effects : Compare DMSO vs. saline solubility; aggregation can cause false negatives .

Target Validation :

  • CRISPR Knockout : Confirm target dependency in cell lines .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) .

What computational strategies predict binding modes with biological targets?

Q. Advanced

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Glide .
  • PDB Templates : Use CDK2 (PDB: 1HCL) for kinase targets .

MD Simulations :

  • Conditions : 100 ns simulations in explicit solvent (TIP3P water) to assess stability .
  • Key Interactions : Piperazine NH forms hydrogen bonds with Glu81 (CDK2) .

Q. Advanced

Catalyst Screening :

  • Pd(OAc)₂ vs. Pd(dba)₂ for Buchwald–Hartwig coupling (yield increases by 15% with XPhos ligand) .

Solvent Optimization :

  • Replace toluene with cyclopentyl methyl ether (CPME) for greener synthesis .

Process Analytics :

  • Use PAT tools (ReactIR) to monitor reaction progression in real-time .

What challenges arise in characterizing metabolic pathways of this compound?

Q. Advanced

Metabolite ID :

  • LC-HRMS : Detect Phase I (oxidation) and Phase II (glucuronidation) metabolites .

Enzyme Mapping :

  • CYP450 Inhibition : Use human liver microsomes + CYP3A4/2D6 inhibitors .

Q. Metabolite Table :

Metabolitem/z [M+H]⁺Enzymatic Pathway
Hydroxylated356.1650CYP3A4
Glucuronide532.2100UGT1A1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.